4-Amino-3,3-dimethylbutan-1-ol

Description

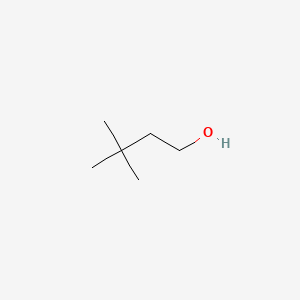

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,3-dimethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,5-7)3-4-8/h8H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBMMXYCODJFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622865-33-2 | |

| Record name | 4-amino-3,3-dimethylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-3,3-dimethylbutan-1-ol

Introduction: The Significance of 4-Amino-3,3-dimethylbutan-1-ol in Modern Chemistry

This compound, commonly known in the scientific community as L-tert-leucinol, is a chiral amino alcohol of significant interest in the fields of organic synthesis and pharmaceutical development. Its structural rigidity and defined stereochemistry, owing to the bulky tert-butyl group adjacent to the stereocenter, make it a highly valuable chiral auxiliary and building block. Chiral amino alcohols are crucial components in the synthesis of numerous biologically active molecules, and L-tert-leucinol, in particular, has been instrumental in the development of asymmetric catalysts and as a key intermediate for complex target molecules.[1] This guide provides a detailed exploration of the primary and alternative synthetic pathways to this important molecule, offering insights into the underlying chemical principles and practical experimental protocols for researchers and drug development professionals.

Primary Synthesis Pathway: Diastereoselective Reduction of L-tert-Leucine

The most established and widely employed method for the synthesis of enantiomerically pure (S)-4-Amino-3,3-dimethylbutan-1-ol is the direct reduction of its corresponding amino acid precursor, L-tert-leucine. This approach is favored for its efficiency and the high stereochemical fidelity of the transformation. Among various reducing agents, the combination of sodium borohydride (NaBH₄) and iodine (I₂) has proven to be a particularly effective and selective system for this conversion.[2]

Causality of Reagent Selection: The NaBH₄/I₂ System

While powerful hydridic reducing agents like lithium aluminum hydride (LiAlH₄) can also effect this transformation, the NaBH₄/I₂ system offers several practical advantages, including greater functional group tolerance and milder reaction conditions. The in-situ generation of diborane (B₂H₆) or borane-THF complexes from the reaction of NaBH₄ and I₂ is key to this process. Borane is a more selective reducing agent than NaBH₄ alone and is capable of reducing carboxylic acids, a functional group that is typically unreactive towards NaBH₄ under standard conditions.

The reaction is believed to proceed through the formation of a triacyloxyborohydride intermediate, which is subsequently reduced. The amino group of the starting material can coordinate with the borane species, facilitating the reduction of the carboxylic acid. This intramolecular-like delivery of hydride contributes to the efficiency of the reaction.

Experimental Protocol: Reduction of L-tert-Leucine to L-tert-Leucinol

This protocol is adapted from established procedures for the reduction of amino acids.[2][3]

Materials and Equipment:

-

L-tert-leucine

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

20% aqueous Potassium Hydroxide (KOH)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium borohydride (2.4 equivalents) in anhydrous THF.

-

Addition of Amino Acid: To the stirred suspension, add L-tert-leucine (1.0 equivalent).

-

Addition of Iodine: Cool the mixture in an ice bath. Slowly add a solution of iodine (1.0 equivalent) in anhydrous THF dropwise. Control the addition rate to maintain the reaction temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed.

-

Reaction: After the addition of iodine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 12-18 hours, or until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction mixture in an ice bath and cautiously add methanol to quench the excess reducing agent.

-

Work-up: Remove the THF by rotary evaporation. To the resulting residue, add a 20% aqueous solution of potassium hydroxide and stir for 4-6 hours to hydrolyze any borate esters.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude L-tert-leucinol.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., toluene) to afford pure L-tert-leucinol as a white solid.[3][4]

Data Summary: Reduction of L-tert-Leucine

| Parameter | Value | Reference |

| Starting Material | L-tert-leucine | [2] |

| Key Reagents | NaBH₄, I₂ | [2] |

| Solvent | Anhydrous THF | [2] |

| Reaction Time | 12-18 hours | [3] |

| Typical Yield | 70-85% | [3] |

| Purity | >98% (after purification) |

Reaction Pathway Diagram

Caption: Reduction of L-tert-leucine to L-tert-leucinol.

Alternative Synthesis Pathway: Chemoenzymatic Synthesis of L-tert-Leucine Followed by Reduction

In the pursuit of more sustainable and environmentally benign synthetic methods, chemoenzymatic approaches have gained significant traction. For the synthesis of L-tert-leucinol, this can be a two-stage process involving the enzymatic synthesis of the L-tert-leucine precursor, followed by its chemical reduction.

Stage 1: Enzymatic Synthesis of L-tert-Leucine

This stage leverages the high stereoselectivity of enzymes to produce enantiomerically pure L-tert-leucine from a prochiral starting material. Leucine dehydrogenase (LeuDH) is an effective biocatalyst for the asymmetric reductive amination of trimethylpyruvate (the α-keto acid precursor to tert-leucine).[5][6]

Causality of Biocatalyst Selection:

Leucine dehydrogenase, in the presence of a cofactor such as NADH and an ammonia source, catalyzes the conversion of the keto acid to the corresponding amino acid with excellent enantioselectivity (>99% ee).[7] This enzymatic approach avoids the need for chiral auxiliaries or resolutions, which are often required in traditional chemical syntheses. The reaction is typically performed in an aqueous buffer at or near physiological pH and ambient temperature, significantly reducing the environmental impact compared to many classical organic reactions.

Experimental Workflow: Enzymatic Synthesis of L-tert-leucine

-

Reaction Mixture Preparation: In a suitable buffer (e.g., phosphate or Tris-HCl), combine trimethylpyruvate, an ammonia source (e.g., ammonium chloride), and the cofactor NADH.

-

Enzymatic Reaction: Initiate the reaction by adding leucine dehydrogenase (either as a purified enzyme or as a whole-cell catalyst).

-

Cofactor Regeneration: To make the process more economically viable, a cofactor regeneration system is often employed. This can be achieved by adding a second enzyme, such as formate dehydrogenase, and a sacrificial substrate like sodium formate.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by HPLC. Once the conversion is complete, the enzyme is removed (e.g., by precipitation or filtration), and the L-tert-leucine is isolated from the aqueous solution, often through ion-exchange chromatography or crystallization.

Stage 2: Reduction of Enzymatically Synthesized L-tert-Leucine

The L-tert-leucine obtained from the enzymatic step can then be reduced to L-tert-leucinol using the same chemical reduction protocol described in the primary synthesis pathway (NaBH₄/I₂ reduction).

Advantages of the Chemoenzymatic Approach:

-

High Enantioselectivity: The enzymatic step ensures the production of L-tert-leucine with very high enantiomeric excess.

-

Green Chemistry: The enzymatic reaction is performed in an aqueous medium under mild conditions, reducing the use of hazardous organic solvents and reagents.

-

Atom Economy: The reductive amination is an atom-economical process.

Chemoenzymatic Synthesis Workflow Diagram

Caption: Chemoenzymatic synthesis of L-tert-leucinol.

Characterization of this compound

The final product should be thoroughly characterized to confirm its identity and purity.

| Analytical Technique | Expected Results for L-tert-Leucinol |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.7 (dd, 1H, CH₂OH), ~3.2 (t, 1H, CH₂OH), ~2.5 (dd, 1H, CHNH₂), ~0.9 (s, 9H, C(CH₃)₃). Note: The amine and hydroxyl protons may show broad signals and their chemical shifts can vary with concentration and solvent. |

| ¹³C NMR (CDCl₃) | δ (ppm): ~68 (CH₂OH), ~63 (CHNH₂), ~34 (C(CH₃)₃), ~27 (C(CH₃)₃). |

| Melting Point | 30-34 °C |

| Optical Rotation | [α]²⁶/D +37° (c = 1.5 in ethanol) |

Conclusion

The synthesis of this compound is a well-established process, with the reduction of L-tert-leucine being the most direct and efficient route. The NaBH₄/I₂ reagent system provides a safe and selective method for this transformation. For research and industrial applications where sustainability is a key driver, the chemoenzymatic synthesis of the L-tert-leucine precursor offers a green and highly enantioselective alternative. The choice of synthetic pathway will ultimately depend on factors such as scale, cost, available equipment, and the desired environmental impact. This guide provides the foundational knowledge and practical protocols for the successful synthesis of this valuable chiral building block.

References

-

McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568–3571. [Link]

-

Li, Y., et al. (2014). Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis. Applied Microbiology and Biotechnology, 98(16), 7073-7082. [Link]

-

Fehrentz, J. A., & Castro, B. (1983). N-tert-BUTOXYCARBONYL-L-LEUCINAL. Organic Syntheses, 61, 125. [Link]

-

Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Patel, H. H., et al. (2021). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 86(9), 6548–6556. [Link]

-

Pfaltz, A., et al. (2003). (S)-tert-BUTYL-(S)-[2-(DIPHENYLPHOSPHINO)PHENYL]-4,5-DIHYDRO-2-OXAZOLE. Organic Syntheses, 80, 18. [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]

-

Ingram, C. U., et al. (2007). Chemo-enzymatic synthesis of novel, structurally diverse compounds. UCL Discovery. [Link]

-

A convenient reduction of amino acids and their derivatives. (1993). Erowid. [Link]

-

Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. Wiley. [Link]

-

Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester. [Link]

-

Alemán, C., et al. (2011). Asymmetric Synthesis of 4-Amino-4H-Chromenes by Organocatalytic Oxa-Michael/Aza-Baylis-Hillman Tandem Reactions. The Journal of Organic Chemistry, 76(16), 6686–6694. [Link]

-

Beller, M., et al. (2018). Synthesis of chiral amino-alcohols. Angewandte Chemie International Edition, 57(40), 13094-13098. [Link]

-

LibreTexts Chemistry. (2023). Recrystallization. [Link]

-

Tanimoto, H., et al. (2021). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Nature Communications, 12(1), 1-9. [Link]

-

MIT OpenCourseWare. (2010). Recrystallization. [Link]

-

Sun, Z., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 805505. [Link]

-

Oladimeji, O. H. (2024). Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium Borohydride (NaBH4) and Iodine (I2). International Journal of Biomedical Investigation, 7(1). [Link]

-

Simon, R. C., et al. (2023). An Update: Enzymatic Synthesis for Industrial Applications. ChemBioChem, 24(12), e202200742. [Link]

-

Dickman, D. A., et al. (1990). L-VALINOL. Organic Syntheses, 63, 159. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2023). New Advances in Chemoenzymatic Synthesis. Molecules, 28(13), 5133. [Link]

-

Supporting Information. (n.d.). [Link]

-

MIT Digital Lab Techniques Manual. (2007). Recrystallization. [Link]

-

Oladimeji, O. H. (2024). Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium Borohydride (NaBH4) and Iodine (I2). International Journal of Biomedical Investigation, 7(1). [Link]

-

NCERT. (n.d.). Biomolecules. [Link]

-

Oguri, H., & Oikawa, H. (2014). Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations. The Journal of antibiotics, 67(1), 1-13. [Link]

-

Sodium borohydride/iodine reduction. (2006). TotallyMechanistic. [Link]

-

PubChem. (2017). Spectral Information. [Link]

-

Torssell, S. (2007). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Diva-Portal.org. [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. erowid.org [erowid.org]

- 4. How To [chem.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-3,3-dimethylbutan-1-ol

Introduction

In the landscape of modern medicinal chemistry, the strategic use of tailor-made amino acids and their derivatives, such as amino alcohols, serves as a cornerstone for the development of novel therapeutics.[1] These scaffolds provide a rich three-dimensional chemical space and versatile functional groups essential for molecular recognition and optimizing pharmacokinetic profiles. Within this vital class of molecules is 4-Amino-3,3-dimethylbutan-1-ol, a structurally intriguing yet under-characterized building block.

This guide offers a comprehensive technical overview of the physicochemical properties of this compound. By synthesizing available data with predictive methodologies and established analytical protocols, we aim to provide researchers, chemists, and drug development professionals with the critical insights needed to effectively utilize this compound in their research endeavors. We will explore its molecular characteristics, delve into its core physicochemical parameters, and contextualize its potential within the broader field of drug discovery, drawing parallels to structurally related compounds of high pharmaceutical importance.

Molecular Structure and Chemical Identity

This compound (CAS No: 622865-33-2) possesses a unique structural framework combining a primary amine, a primary alcohol, and a neopentyl core.[2][3] The gem-dimethyl group at the C3 position introduces significant steric hindrance and conformational rigidity, which can be a desirable trait in drug design to lock in a specific bioactive conformation or to block sites of metabolic degradation. The primary amine and hydroxyl groups are key hydrogen bonding participants, crucial for aqueous solubility and interaction with biological targets.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 622865-33-2 | [2][3] |

| Molecular Formula | C₆H₁₅NO | [2][3] |

| Molecular Weight | 117.19 g/mol | [2][3][4] |

| Canonical SMILES | OCCC(C)(C)CN | [2][3] |

| InChIKey | INBMMXYCODJFAA-UHFFFAOYSA-N | [5] |

Core Physicochemical Properties: Data and Significance

A molecule's physicochemical profile is the primary determinant of its behavior in both chemical and biological systems. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Type | Significance in Drug Development |

| Melting Point | Data not available | Experimental | Influences solubility, stability, and formulation choices (e.g., solid vs. liquid dosage forms). |

| Boiling Point | Data not available | Experimental | Relevant for purification via distillation and assessing volatility. |

| LogP (Octanol/Water) | 0.3537 / 0.1 | Computed[2][5] | Measures lipophilicity. A low value suggests high aqueous solubility and potentially low membrane permeability, a key factor in the "Rule of 5". |

| TPSA | 46.25 Ų | Computed[2] | Topological Polar Surface Area is a strong predictor of drug transport, especially blood-brain barrier penetration. A value < 140 Ų is generally favorable for oral bioavailability. |

| pKa | Data not available | Predicted | The amino group is expected to have a pKa around 9-10, making it protonated and positively charged at physiological pH (7.4). The hydroxyl group is a very weak acid (pKa ~16). Ionization state dictates solubility and receptor interaction. |

| H-Bond Donors | 2 | Computed[2][6] | The -OH and -NH₂ groups can donate hydrogen bonds, enhancing solubility in protic solvents and enabling specific interactions with biological targets. |

| H-Bond Acceptors | 2 | Computed[2][6] | The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to the molecule's overall polarity and binding capabilities. |

| Rotatable Bonds | 3 | Computed[2] | A low number of rotatable bonds (<10) is associated with higher oral bioavailability due to reduced conformational entropy loss upon binding. |

Expert Interpretation:

The computed data paints a picture of a highly polar, low-molecular-weight compound. Its low LogP and moderate TPSA suggest it would be readily soluble in aqueous media but may require active transport to efficiently cross lipid membranes. The presence of a basic amine ensures that at physiological pH, the molecule will be predominantly in its cationic, ammonium form. This charge is beneficial for solubility but can be a hindrance for passive diffusion across cell membranes. These characteristics make it an excellent candidate for use as a fragment in fragment-based drug discovery or as a scaffold for building larger molecules where other moieties will modulate the overall lipophilicity.

Predictive Spectroscopic and Analytical Profile

While experimental spectra are not publicly available, a predictive analysis based on the molecule's structure is essential for any researcher planning to synthesize or identify it.

-

Mass Spectrometry (MS): In electrospray ionization (ESI), the molecule is expected to readily ionize in positive mode. The predicted monoisotopic mass is 117.1154 Da.

-

[M+H]⁺: 118.1226 m/z[5]

-

[M+Na]⁺: 140.1046 m/z[5]

-

Key Fragmentation: Expect neutral loss of water (H₂O) from the alcohol and ammonia (NH₃) or an aminomethyl radical (•CH₂NH₂) from the amine side-chain. The stability of the tertiary carbocation formed after fragmentation would be a significant driving force.

-

-

¹H NMR Spectroscopy (in CDCl₃, predicted):

-

~0.9-1.0 ppm (singlet, 6H): The two magnetically equivalent methyl groups (-C(CH₃)₂).

-

~1.5-1.7 ppm (triplet, 2H): The methylene group adjacent to the alcohol (-CH₂CH₂OH).

-

~2.7-2.9 ppm (singlet, 2H): The methylene group adjacent to the amine (-C-CH₂NH₂). The singlet nature arises from the absence of adjacent protons.

-

~3.6-3.8 ppm (triplet, 2H): The methylene group bearing the hydroxyl (-CH₂OH).

-

Broad singlets (3H): The exchangeable protons of the amine (-NH₂) and hydroxyl (-OH) groups. Their chemical shift is highly dependent on concentration and solvent.

-

-

¹³C NMR Spectroscopy (predicted): The molecule should exhibit 5 distinct signals corresponding to the non-equivalent carbon atoms.

-

Infrared (IR) Spectroscopy:

-

3400-3200 cm⁻¹ (broad): Overlapping O-H and N-H stretching vibrations.

-

3000-2850 cm⁻¹: C-H stretching vibrations of the alkyl backbone.

-

~1600 cm⁻¹: N-H scissoring (bending) vibration.

-

~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.

-

Standardized Experimental Protocols

To ensure scientific rigor, the determination of key physicochemical properties must follow validated protocols. Here, we outline the methodology for two critical parameters.

Protocol 1: Determination of pKa by Potentiometric Titration

This method establishes the ionization constant of the primary amine, a critical parameter for understanding its physiological behavior.

Methodology:

-

Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in 50 mL of a 0.1 M KCl solution to maintain constant ionic strength.

-

Acid Titration: Place the solution in a jacketed beaker at 25°C and use a calibrated pH electrode to monitor the pH. Titrate the solution with standardized 0.1 M HCl, adding small, precise aliquots (e.g., 0.05 mL).

-

Data Recording: Record the pH after each addition of titrant. Continue well past the equivalence point.

-

Analysis: Plot the pH versus the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point. More accurately, a Gran plot or derivative plot (dpH/dV) can be used to precisely locate the equivalence point and subsequently the pKa. The pKa of the amine is calculated from the resulting pKb (pKa + pKb = 14).

Caption: Relationship between physicochemical properties and drug development outcomes.

Conclusion

This compound is a molecule defined by its high polarity, hydrogen bonding capability, and a sterically demanding neopentyl-like core. While comprehensive experimental data remains sparse, predictive modeling and comparison to structurally similar, high-value pharmaceutical intermediates provide a solid foundation for its potential application. Its profile suggests utility as a polar scaffold in fragment-based design or as a building block where metabolic stability is desired. This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently incorporate this promising chemical entity into their discovery programs, potentially unlocking new avenues for therapeutic innovation.

References

-

Wikipedia. 3,3-Dimethyl-1-butanol.[Link]

-

PubChem. 2-Amino-3,3-dimethylbutan-1-ol.[Link]

-

PubChem. 4-Amino-3-methylbutan-1-ol.[Link]

-

PubChemLite. this compound (C6H15NO).[Link]

- Google Patents.A kind of method for preparing (R)-3-aminobutanol.

- Google Patents.Enzymatic process for the preparation of (r)

-

Medicines for All Institute (M4ALL). PROCESS DEVELOPMENT REPORT.[Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.[Link]

-

PubChem. 3,3-Dimethyl-1-butanol.[Link]

-

PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.[Link]

-

Organic Syntheses Procedure. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.[Link]

-

Automated Topology Builder. 3,3-Dimethyl-1-butanol | C6H14O.[Link]

-

PubMed. Development of amino- and dimethylcarbamate-substituted resorcinol as programmed cell death-1 (PD-1) inhibitor.[Link]

-

PubMed. Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. 622865-33-2|this compound|BLD Pharm [bldpharm.com]

- 4. CAS 3907-02-6 | 2-Amino-3,3-dimethyl-butan-1-ol - Synblock [synblock.com]

- 5. PubChemLite - this compound (C6H15NO) [pubchemlite.lcsb.uni.lu]

- 6. 2-Amino-3,3-dimethylbutan-1-ol | C6H15NO | CID 4149212 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-3,3-dimethylbutan-1-ol: Synthesis, Structural Analysis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,3-dimethylbutan-1-ol is a primary amino alcohol featuring a sterically hindered neopentyl backbone. This unique structural motif, combining a primary amine and a primary alcohol separated by a quaternary carbon center, imparts specific chemical properties that make it a valuable building block in various fields of chemical synthesis. The presence of two functional groups allows for diverse chemical modifications, while the dimethyl substitution provides steric bulk, which can influence the reactivity, selectivity, and physicochemical properties of its derivatives. This guide provides a comprehensive overview of the synthesis, structural characterization, and potential applications of this compound, serving as a technical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and application in chemical reactions.

| Property | Value | Source |

| CAS Number | 622865-33-2 | ChemScene[1] |

| Molecular Formula | C₆H₁₅NO | ChemScene[1] |

| Molecular Weight | 117.19 g/mol | ChemScene[1] |

| SMILES | OCCC(C)(C)CN | ChemScene[1] |

| Predicted XlogP | 0.1 | PubChemLite[2] |

| Predicted Topological Polar Surface Area (TPSA) | 46.25 Ų | ChemScene[1] |

| Predicted Hydrogen Bond Donor Count | 2 | ChemScene[1] |

| Predicted Hydrogen Bond Acceptor Count | 2 | ChemScene[1] |

| Predicted Rotatable Bond Count | 3 | ChemScene[1] |

Synthesis of this compound

While specific peer-reviewed synthetic procedures for this compound are not extensively documented, a plausible and efficient synthetic route can be devised based on established organic chemistry methodologies. A practical approach involves the reduction of a suitable nitrile precursor, which can be synthesized from commercially available starting materials.

Proposed Synthetic Pathway: A Two-Step Approach

The proposed synthesis starts from 3,3-dimethyl-gamma-butyrolactone, proceeds through a nitrile intermediate, and concludes with the reduction to the target amino alcohol.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-3,3-dimethylbutanenitrile

-

To a solution of 3,3-dimethyl-gamma-butyrolactone in a suitable aprotic solvent such as DMSO, add one equivalent of potassium cyanide (KCN).

-

Heat the reaction mixture to facilitate the ring-opening of the lactone. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction with water and extract the aqueous layer with an organic solvent like ethyl acetate.

-

The intermediate potassium 3-cyano-2,2-dimethylpropanoate can be isolated or used directly in the next step.

-

Reduce the carboxylate group selectively using a mild reducing agent like sodium borohydride in a protic solvent. The choice of reducing agent is critical to avoid the reduction of the nitrile group.

-

After an aqueous workup, the resulting 4-hydroxy-3,3-dimethylbutanenitrile can be purified by column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the 4-hydroxy-3,3-dimethylbutanenitrile from the previous step in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex, to the solution at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the nitrile reduction is complete, as indicated by TLC or GC-MS.

-

Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure.

-

The crude this compound can be purified by distillation or crystallization to yield the final product.

Structural Analysis and Characterization

A thorough structural characterization is paramount to confirm the identity and purity of the synthesized this compound. This involves a combination of spectroscopic techniques.

Caption: Labeled structure of this compound for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

-CH₂-N (C1): A triplet around 2.7-2.9 ppm, coupled to the adjacent methylene group (C2).

-

-CH₂- (C2): A triplet around 1.5-1.7 ppm, coupled to both adjacent methylene groups (C1 and C4).

-

-C(CH₃)₂ (C5, C6): A singlet integrating to six protons around 0.9-1.1 ppm, characteristic of the gem-dimethyl group.

-

-CH₂-O (C4): A triplet around 3.6-3.8 ppm, coupled to the adjacent methylene group (C2).

-

-NH₂ and -OH: Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

-CH₂-N (C1): A signal in the range of 40-45 ppm.

-

-CH₂- (C2): A signal around 30-35 ppm.

-

-C(CH₃)₂ (C3): A quaternary carbon signal around 35-40 ppm.

-

-C(CH₃)₂ (C5, C6): A signal for the methyl carbons around 25-30 ppm.

-

-CH₂-O (C4): A signal in the range of 60-65 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. For amino alcohols, common fragmentation pathways include α-cleavage and dehydration.[3][4][5]

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 117) may be observed, although it can be weak for alcohols.[4]

-

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom.

-

Cleavage between C1 and C2 would yield a fragment at m/z = 30 ([CH₂NH₂]⁺).

-

Cleavage between C3 and C4 would result in a fragment at m/z = 86 ([M - CH₂OH]⁺).

-

-

Dehydration: Loss of a water molecule from the molecular ion, resulting in a peak at m/z = 99 ([M - H₂O]⁺).[3][5]

The predicted mass-to-charge ratios for various adducts are provided in the table below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 118.12264 |

| [M+Na]⁺ | 140.10458 |

| [M-H]⁻ | 116.10809 |

| [M+H-H₂O]⁺ | 100.11262 |

Source: PubChemLite[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the amine and alcohol functional groups.[6]

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[6]

-

N-H Stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine. These may overlap with the O-H stretch.[6]

-

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the alkyl chain.

-

N-H Bend: A medium to strong absorption band around 1590-1650 cm⁻¹.

-

C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ region, indicative of the primary alcohol.

-

C-N Stretch: A medium absorption in the 1020-1250 cm⁻¹ range.

Potential Applications

The unique structure of this compound suggests its utility in several areas of research and development.

-

Pharmaceutical and Agrochemical Synthesis: The amino alcohol moiety is a common pharmacophore in many biologically active molecules. The neopentyl group can enhance metabolic stability and modulate lipophilicity, making this compound an attractive building block for the synthesis of novel drug candidates and pesticides. The structurally related neopentyl glycol is used in the synthesis of pharmaceuticals.[7]

-

Polymer Chemistry: As a difunctional monomer, it can be used in the production of specialty polymers such as polyurethanes, polyesters, and polyamides. The bulky dimethyl groups can improve the thermal stability and mechanical properties of the resulting polymers. Neopentyl glycol itself is widely used in the synthesis of polyesters for paints and plasticizers.[8][9]

-

Corrosion Inhibitors: Amino alcohols are known to be effective corrosion inhibitors for various metals. The nitrogen and oxygen atoms can adsorb onto the metal surface, forming a protective layer.

-

Asymmetric Synthesis: Chiral derivatives of this compound could potentially serve as chiral auxiliaries or ligands in asymmetric catalysis, where the steric hindrance of the neopentyl group could induce high stereoselectivity.

Conclusion

This compound is a promising chemical intermediate with a unique structural framework. This guide has outlined its key physicochemical properties, a plausible synthetic route, and a comprehensive approach to its structural characterization using modern spectroscopic techniques. While detailed experimental data for this specific compound is limited in the public domain, the predictive analysis provided herein, based on established chemical principles, offers a solid foundation for its synthesis and identification. The potential applications in drug discovery, polymer science, and materials chemistry highlight the importance of further research into this and other sterically hindered amino alcohols.

References

Sources

- 1. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 7. researchgate.net [researchgate.net]

- 8. gantrade.com [gantrade.com]

- 9. The application of Neopentyl glycol_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine (CAS 157923-74-5)

A Versatile Silane Coupling Agent for Advanced Material Applications

For Researchers, Scientists, and Formulation Professionals

This technical guide provides a comprehensive overview of the properties, applications, and handling of 2,2-dimethyl-4-(trimethoxysilyl)butan-1-amine, a bifunctional organosilane increasingly utilized in the development of advanced materials. This document is intended to serve as a valuable resource for researchers and formulation scientists in academia and industry, offering in-depth technical data and practical insights into its utilization.

Chemical Identity and Physicochemical Properties

2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine, also known by its synonym 4-amino-3,3-dimethylbutyl)trimethoxysilane, is a unique organosilane possessing both a primary amine and a trimethoxysilyl group.[1][2] This dual functionality allows it to act as a molecular bridge between inorganic substrates and organic polymers, making it a highly effective coupling agent and surface modifier.

Table 1: Physicochemical Properties of 2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine

| Property | Value |

| CAS Number | 157923-74-5 |

| Molecular Formula | C9H23NO3Si |

| Molecular Weight | 221.37 g/mol [1] |

| Boiling Point | 221.643 - 230 °C at 760 mmHg[1][2] |

| Flash Point | 87.847 - 88 °C[1][2] |

| Density | 0.939 - 0.977 g/cm³[1][2] |

| Refractive Index | 1.433[2] |

| Vapor Pressure | 0.106 mmHg at 25°C[2] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 7 |

Mechanism of Action: A Tale of Two Ends

The utility of 2,2-dimethyl-4-(trimethoxysilyl)butan-1-amine lies in the distinct reactivity of its two functional groups. The trimethoxysilyl group is hydrolyzable, meaning it reacts with water to form reactive silanol groups (Si-OH). These silanols can then condense with hydroxyl groups on the surface of inorganic materials such as glass, silica, and metal oxides, forming stable covalent bonds.

Simultaneously, the primary amine group at the other end of the molecule is available to react with a wide range of organic polymers, including epoxies, urethanes, and acrylates. This dual reactivity allows for the creation of a robust interface between otherwise incompatible materials.

Caption: General mechanism of a silane coupling agent.

Applications in Material Science

2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine is a valuable tool for material scientists seeking to:

-

Enhance Adhesion: By forming a chemical bridge between inorganic and organic materials, it significantly improves the adhesion and durability of coatings, sealants, and adhesives.

-

Improve Mechanical Properties: In polymer composites, it enhances the dispersion of inorganic fillers and reinforcements, leading to improved tensile strength, flexural modulus, and impact resistance.

-

Surface Modification: It can be used to functionalize surfaces, altering their properties to improve wettability, biocompatibility, or to immobilize catalysts and other molecules.

Experimental Protocol: Surface Modification of Glass Slides

This protocol outlines a general procedure for modifying the surface of glass slides with 2,2-dimethyl-4-(trimethoxysilyl)butan-1-amine to introduce primary amine functionalities.

Materials:

-

Glass microscope slides

-

2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine

-

Anhydrous toluene

-

Deionized water

-

Isopropanol

-

Nitrogen gas stream

-

Oven

Procedure:

-

Cleaning: Thoroughly clean the glass slides by sonicating in a solution of deionized water and isopropanol (1:1 v/v) for 15 minutes.

-

Drying: Dry the slides under a stream of nitrogen and then bake in an oven at 110°C for 30 minutes to remove any residual moisture.

-

Silanization Solution: Prepare a 2% (v/v) solution of 2,2-dimethyl-4-(trimethoxysilyl)butan-1-amine in anhydrous toluene.

-

Surface Treatment: Immerse the cleaned and dried slides in the silanization solution for 2 hours at room temperature with gentle agitation.

-

Rinsing: Remove the slides from the solution and rinse thoroughly with anhydrous toluene to remove any unbound silane.

-

Curing: Cure the slides in an oven at 110°C for 30 minutes to promote the formation of covalent bonds between the silane and the glass surface.

-

Final Wash: Perform a final rinse with isopropanol and dry under a nitrogen stream. The slides are now functionalized with primary amine groups and ready for further use.

Safety and Handling

2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine is a reactive chemical and should be handled with appropriate safety precautions.

-

Hazards: It can cause skin and serious eye irritation.[3] Inhalation may cause respiratory irritation.[3] Contact with water or moisture can lead to the liberation of methanol, which has its own associated health risks.[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[4] Work in a well-ventilated area or use a fume hood.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as oxidizing agents.[1][3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[3]

A Note on Quinazolines in Drug Discovery

While the CAS number 157923-74-5 correctly identifies the silane coupling agent discussed above, it is worth noting that the initially searched chemical name, "4-(4-Acryloylpiperazin-1-yl)-7-amino-2-(2-pyridyl)quinazoline," belongs to the quinazoline family of compounds. The amino-quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[5] Researchers in drug development frequently work with such compounds.

Conclusion

2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine is a versatile and powerful tool for material scientists and formulation chemists. Its bifunctional nature enables the creation of robust and durable composite materials with enhanced properties. A thorough understanding of its chemical properties, mechanism of action, and proper handling procedures is essential for its effective and safe utilization in research and industrial applications.

References

-

1-Butanamine, 2,2-dimethyl-4-(trimethoxysilyl)- | 157923-74-5. (n.d.). Angene Chemical. Retrieved January 26, 2026, from [Link]

-

4-Amino-3,3-dimethylbutyl)trimethoxysilane CAS NO 157923-74-5. (n.d.). Jessica Chemicals. Retrieved January 26, 2026, from [Link]

-

4-AMINO-3,3-DIMETHYLBUTYLTRIMETHOXYSILANE Safety Data Sheet. (2024, September 11). Gelest. Retrieved January 26, 2026, from [Link]

-

Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2024, June 12). ResearchGate. Retrieved January 26, 2026, from [Link]

-

2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

Sources

Whitepaper on the Potential Biological Activities and Therapeutic Opportunities of 4-Amino-3,3-dimethylbutan-1-ol Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-amino-3,3-dimethylbutan-1-ol scaffold represents a structurally simple yet intriguing starting point for medicinal chemistry exploration. While direct research into the biological activities of its derivatives is notably sparse in current literature, a compelling case for their potential therapeutic relevance can be constructed through the analysis of structurally related compounds. This technical guide provides an in-depth examination of the known biological profile of the close structural analog, 3,3-dimethyl-1-butanol (DMB), and extrapolates potential therapeutic avenues for its amino-containing counterparts. We will explore the mechanistic basis for DMB's activity in cardiovascular and inflammatory contexts, propose a strategic framework for the synthesis and screening of novel this compound derivatives, and outline key experimental protocols to drive their investigation. This whitepaper serves as a foundational document to stimulate and guide research into this underexplored chemical space.

Introduction: The Untapped Potential of a Simple Scaffold

The quest for novel chemical entities with therapeutic promise often leads researchers to explore derivatives of simple, functionalized scaffolds. The this compound core, characterized by a primary amine and a primary alcohol separated by a sterically hindered dimethylated carbon center, presents an attractive platform for chemical modification. The presence of two key functional groups, the amino and hydroxyl moieties, allows for a diverse range of derivatization strategies to modulate physicochemical properties and biological targeting.

Despite its potential, a thorough review of the scientific literature reveals a significant gap in the exploration of the biological activities of this compound derivatives. This guide, therefore, takes an inferential and forward-looking approach. By examining the established pharmacology of a key structural analog, we can construct a robust hypothesis for the potential therapeutic applications of this compound class and lay out a strategic path for its investigation.

A Tale of Two Analogs: Insights from 3,3-Dimethyl-1-butanol (DMB)

The most direct evidence for the potential bioactivity of this compound derivatives comes from its non-aminated counterpart, 3,3-dimethyl-1-butanol (DMB). DMB has been identified as an inhibitor of microbial trimethylamine (TMA) formation.[1] This activity has significant implications for cardiovascular and inflammatory diseases.

Mechanism of Action: Targeting the Gut Microbiome's Contribution to Disease

Atherosclerosis and other cardiovascular diseases are increasingly linked to metabolites produced by the gut microbiome. One such critical pathway involves the conversion of dietary choline and carnitine to trimethylamine (TMA) by bacterial TMA lyases. TMA is then absorbed and oxidized in the liver to trimethylamine N-oxide (TMAO), a metabolite strongly associated with an increased risk of cardiovascular events.[1][2]

DMB acts as a competitive inhibitor of choline TMA lyase, thereby reducing the production of TMA and subsequently lowering circulating TMAO levels.[2] This mechanism has been shown to attenuate cardiac remodeling in mouse models of heart failure.[2] Specifically, DMB treatment prevented cardiac hypertrophy, fibrosis, and inflammation in mice subjected to pressure-overload induced heart failure.[2]

Signaling Pathways Implicated in DMB's Cardioprotective Effects

The beneficial effects of DMB in preclinical cardiac models appear to be mediated through the downregulation of key pro-inflammatory and pro-fibrotic signaling pathways. Studies have shown that DMB administration leads to the inhibition of the p65 NF-κB and TGF-β1/Smad3 signaling pathways, both of which are downstream of the detrimental effects of elevated TMAO.[2]

Caption: Mechanism of DMB in reducing cardiovascular disease risk.

Immunomodulatory Effects Beyond TMAO Inhibition

Recent studies suggest that the beneficial effects of DMB may not be solely dependent on TMAO reduction. In a mouse model of collagen-induced arthritis, DMB treatment significantly reduced disease severity and levels of pro-inflammatory cytokines.[3] Interestingly, this protective effect was found to be independent of TMA/TMAO production, suggesting a direct immunomodulatory role for DMB or its metabolites.[3] This opens up the possibility that DMB and its derivatives could have therapeutic applications in autoimmune disorders.

Structurally Diverse Aminoalkanols: A Broader Pharmacological Context

While DMB provides a strong rationale for investigating this compound derivatives in cardiovascular and inflammatory diseases, the broader class of aminoalkanols has shown a wide range of biological activities. For instance, various aminoalkanol derivatives have been explored as:

-

Acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[4]

-

Anticancer agents , with some derivatives showing potent anti-proliferative effects.

-

Antimicrobial agents against a range of bacterial and fungal pathogens.

This diversity of activity highlights the versatility of the aminoalkanol scaffold and suggests that a broad screening approach for this compound derivatives could uncover unexpected and valuable therapeutic properties.

A Proposed Research and Development Program

Given the lack of direct data, a structured research program is necessary to unlock the potential of this compound derivatives.

Synthetic Strategy: Building a Diverse Chemical Library

The primary amino and hydroxyl groups of the core scaffold are ideal handles for combinatorial synthesis. A library of derivatives can be generated through well-established chemical reactions:

-

N-Acylation/Sulfonylation: Reaction of the amino group with a variety of acyl chlorides, sulfonyl chlorides, and isocyanates to introduce diverse amide and sulfonamide functionalities.

-

N-Alkylation: Reductive amination or direct alkylation to generate secondary and tertiary amines.

-

O-Alkylation/Esterification: Derivatization of the hydroxyl group to form ethers and esters, modulating lipophilicity and metabolic stability.

Caption: Synthetic workflow for generating a derivative library.

Biological Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the synthesized library.

Tier 1: Hypothesis-Driven Primary Screening

Based on the activity of DMB, the initial focus should be on assays relevant to TMAO biology and inflammation.

-

In vitro TMA Lyase Inhibition Assay: To determine if the amino derivatives retain or improve upon the TMA-lowering activity of DMB.

-

Cytokine Release Assays: Using lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or macrophage cell lines to assess anti-inflammatory activity.

Tier 2: Broad Phenotypic and Target-Based Screening

Active compounds from Tier 1, as well as a representative selection of the entire library, should be subjected to broader screening to uncover novel activities.

-

Antimicrobial Screening: Evaluation against a panel of clinically relevant bacteria and fungi.

-

Anticancer Screening: Proliferation assays against a panel of cancer cell lines (e.g., the NCI-60 panel).

-

Central Nervous System (CNS) Activity: Initial screens could include acetylcholinesterase inhibition assays and evaluation of effects on neuronal cell viability.

Tier 3: In vivo Proof-of-Concept

The most promising lead compounds from in vitro screening should be advanced to in vivo models.

-

Cardiovascular Models: Murine models of pressure-overload heart failure or atherosclerosis.[2]

-

Inflammation/Autoimmunity Models: Collagen-induced arthritis models in mice.[3]

Caption: Proposed biological screening cascade.

Detailed Experimental Protocols

To facilitate the initiation of research in this area, the following are representative, high-level protocols for key assays.

Protocol: In vitro TMA Lyase Inhibition Assay

-

Enzyme Source: Recombinant choline TMA lyase (CutC/D) can be expressed and purified from E. coli.

-

Substrate: Choline chloride.

-

Assay Buffer: Prepare an appropriate anaerobic buffer system.

-

Reaction: Incubate the enzyme with varying concentrations of the test compound and choline in an anaerobic environment.

-

Detection: TMA production can be quantified by gas chromatography-mass spectrometry (GC-MS) or a colorimetric assay.

-

Data Analysis: Calculate the IC50 value for each compound by plotting the percentage of TMA production inhibition against the compound concentration.

Protocol: Cytokine Release Assay in Human PBMCs

-

Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Plate the PBMCs in a 96-well plate in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Add LPS (e.g., 100 ng/mL) to stimulate cytokine production.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Quantification: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using enzyme-linked immunosorbent assay (ELISA) kits.

-

Data Analysis: Determine the IC50 values for the inhibition of each cytokine.

Conclusion and Future Directions

The this compound scaffold is a promising but underexplored area of medicinal chemistry. The well-documented biological activities of its close structural analog, 3,3-dimethyl-1-butanol, provide a strong rationale for investigating derivatives of this aminoalkanol for cardiovascular, inflammatory, and potentially other therapeutic applications. The synthetic accessibility of this scaffold and the availability of robust biological assays create a clear path forward for a systematic investigation. It is our hope that this technical guide will serve as a catalyst for research into this novel chemical space, potentially leading to the discovery of a new class of therapeutic agents.

References

- Bandyopadhyay, D., et al. (2021). Synthesis of 2-thiomethyl-3-cyane-4-aminoquinolines.

- Chen, K., et al. (2020). 3,3-Dimethyl-1-butanol attenuates cardiac remodeling in pressure-overload-induced heart failure mice. Journal of Nutritional Biochemistry, 81, 108341.

- Kumar, A., et al. (2021). A novel aza-Michael addition/intramolecular annulation for the synthesis of polysubstituted 4-aminoquinolines.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 55290156, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11332423, 4-Amino-3-methylbutan-1-ol. Retrieved from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4149212, 2-Amino-3,3-dimethylbutan-1-ol. Retrieved from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2734079, (2S)-2-Amino-3,3-dimethyl-1-butanol. Retrieved from [Link].

- Wang, Z., et al. (2015). Non-lethal inhibition of gut microbial trimethylamine production for the treatment of atherosclerosis. Cell, 163(7), 1585-1595.

-

PubChemLite. This compound (C6H15NO). Retrieved from [Link].

- Singh, A., et al. (2018). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Journal of Chemistry, 2018, 8549683.

- Wannamaker, W., et al. (2007). (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. Journal of Pharmacology and Experimental Therapeutics, 321(2), 509-16.

- Zhang, Y., et al. (2021).

- MDPI. Dapagliflozin.

- MDPI. In Vitro and In Silico Kinetic Studies of Patented 1,7-diEthyl and 1,7-diMethyl Aminoalkanol Derivatives as New Inhibitors of Acetylcholinesterase. International Journal of Molecular Sciences, 23(1), 270.

- MDPI.

- Grodner, B., & Napiórkowska, M. (2022). In Vitro and In Silico Kinetic Studies of Patented 1,7-diEthyl and 1,7-diMethyl Aminoalkanol Derivatives as New Inhibitors of Acetylcholinesterase. International journal of molecular sciences, 23(1), 270.

- ResearchGate. Structural studies of 4-aminoantipyrine derivatives.

-

Caring Sunshine. Relationship: Cardiovascular Disease and Monoterpenes. Retrieved from [Link].

- Fechtner, S., et al. (2025). 3,3-dimethyl-1-butanol and its metabolite 3,3-dimethylbutyrate ameliorate collagen-induced arthritis independent of choline trimethylamine lyase activity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3,3-Dimethyl-1-butanol attenuates cardiac remodeling in pressure-overload-induced heart failure mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,3-dimethyl-1-butanol and its metabolite 3,3-dimethylbutyrate ameliorate collagen-induced arthritis independent of choline trimethylamine lyase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Silico Kinetic Studies of Patented 1,7-diEthyl and 1,7-diMethyl Aminoalkanol Derivatives as New Inhibitors of Acetylcholinesterase [mdpi.com]

4-Amino-3,3-dimethylbutan-1-ol: A Potential Multifaceted Tool in Asymmetric Organic Synthesis – A Mechanistic Guide Based on Analogous Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Amino-3,3-dimethylbutan-1-ol is a chiral amino alcohol whose potential applications in organic synthesis remain largely unexplored in peer-reviewed literature. However, its structural features—a primary amine, a primary alcohol, and a sterically demanding gem-dimethyl group at the C3 position—suggest that it could be a valuable tool in asymmetric synthesis. This technical guide will not report on direct applications of this specific molecule, but will instead provide an in-depth analysis of its potential mechanisms of action by drawing parallels with well-established, structurally analogous systems. We will explore its plausible roles as a chiral auxiliary, a bifunctional organocatalyst, and a chiral ligand in metal-catalyzed reactions. This document is intended to serve as a predictive framework to inspire and guide future research into this and similar sterically hindered amino alcohols.

Introduction: The Structural Promise of this compound

Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, serving as precursors to pharmaceuticals, natural products, and highly effective chiral ligands.[1] Their value lies in their bifunctionality, which allows for precise control over the three-dimensional arrangement of atoms during a chemical reaction.

This compound possesses a unique combination of features:

-

Bifunctionality: The presence of both an amine (-NH₂) and a hydroxyl (-OH) group allows for multiple points of interaction, which can be exploited for catalysis or to form rigid directing groups.

-

Steric Hindrance: The gem-dimethyl group at the C3 position creates a significant steric shield. In asymmetric synthesis, steric hindrance is a powerful tool used to control the facial selectivity of a reaction, effectively blocking one pathway for a reagent's approach.

-

Chirality: The C4 carbon atom (bearing the amino group) is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The use of a single enantiomer is fundamental to transferring chirality to a new molecule.

This guide will dissect the potential of this molecule by examining three core mechanistic pathways where its analogs have proven to be highly effective.

Potential Mechanism I: A Chiral Auxiliary for Asymmetric Alkylation and Aldol Reactions

One of the most powerful strategies in asymmetric synthesis is the use of a chiral auxiliary. This is a chiral molecule that is temporarily attached to a substrate to direct a subsequent reaction, after which it is removed and can often be recovered.[2] Amino alcohol-derived auxiliaries, such as the Evans oxazolidinones, are among the most successful and well-understood systems.[3]

The Underlying Causality: Steric Shielding in a Rigid Framework

The efficacy of these auxiliaries stems from their ability to form a rigid, predictable conformation upon attachment to the substrate (often forming an amide or imide). When a reactive intermediate, such as an enolate, is formed, the bulky groups of the auxiliary effectively shield one face of the enolate. This forces an incoming electrophile to attack from the opposite, unhindered face, resulting in the formation of a new stereocenter with high diastereoselectivity.[3]

A classic example is the asymmetric alkylation of a carboxylic acid derivative. The substrate is first converted to an N-acyl oxazolidinone. Deprotonation with a strong base like lithium diisopropylamide (LDA) forms a lithium enolate, which is chelated by the lithium ion, creating a rigid Z-enolate. The bulky substituent on the oxazolidinone (e.g., an isopropyl or phenyl group) then directs the incoming alkyl halide to the opposite face.

Application to this compound

It is plausible that this compound could be used to synthesize a novel chiral auxiliary. For instance, it could be cyclized with phosgene or a similar reagent to form a substituted oxazolidinone or a related heterocyclic structure. The gem-dimethyl group would provide a highly effective steric shield, potentially leading to excellent diastereoselectivity in alkylation or aldol reactions.

Mandatory Visualization: Mechanism of a Chiral Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Experimental Protocol: Representative Asymmetric Alkylation using an Evans Auxiliary

This protocol is for the asymmetric alkylation of an N-acyl oxazolidinone, a reaction that exemplifies the principles discussed.

-

Preparation of the N-Acyl Oxazolidinone:

-

To a solution of the chiral oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv.).

-

Slowly add the desired acyl chloride (1.1 equiv.).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous NaHCO₃ and brine, dry the organic layer over MgSO₄, and purify by column chromatography.

-

-

Asymmetric Alkylation:

-

Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an argon atmosphere.

-

Slowly add lithium diisopropylamide (LDA) (1.05 equiv.) and stir for 30 minutes to form the lithium enolate.

-

Add the alkyl halide (1.2 equiv.) and stir at -78 °C for 1-4 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting diastereomer by column chromatography.

-

-

Auxiliary Cleavage:

-

Dissolve the alkylated product in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (2.0 equiv.) and hydrogen peroxide (H₂O₂) (4.0 equiv.) at 0 °C.

-

Stir for 2-4 hours, then quench with aqueous Na₂SO₃.

-

Extract the chiral auxiliary with DCM. The desired enantiomerically enriched carboxylic acid will be in the aqueous layer, which can be acidified and extracted.

-

Data Presentation: Diastereoselectivity in Evans Alkylation

| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | >99:1 |

| 2 | Ethyl iodide | 98:2 |

| 3 | Allyl iodide | 98:2 |

Data is representative of typical results achieved with Evans auxiliaries.

Potential Mechanism II: A Bifunctional Organocatalyst

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. Amino alcohols are excellent candidates for bifunctional catalysis, where both the amine and alcohol moieties participate in activating the reactants.[4]

The Underlying Causality: Cooperative Activation

In a typical scenario, the amine group acts as a Brønsted base, deprotonating the nucleophile to increase its reactivity (e.g., forming an enamine from a ketone). Simultaneously, the hydroxyl group acts as a hydrogen-bond donor, coordinating to the electrophile.[5] This hydrogen bonding polarizes the electrophile, making it more susceptible to nucleophilic attack, and helps to stabilize the negative charge that develops in the transition state. This cooperative activation lowers the overall activation energy of the reaction. The chiral scaffold of the catalyst orients both the activated nucleophile and electrophile in a specific way, leading to a highly enantioselective transformation.

Application to this compound

The 1,4-relationship between the amino and alcohol groups in the target molecule is well-suited for bifunctional catalysis. For example, in a Michael addition of a ketone to a nitroalkene, the primary amine could form an enamine with the ketone. The hydroxyl group could then form a hydrogen bond with one of the oxygen atoms of the nitro group. The sterically bulky gem-dimethyl group would then dictate the face from which the enamine attacks the nitroalkene.

Mandatory Visualization: Bifunctional Organocatalysis

Caption: Proposed mechanism of bifunctional activation by an amino alcohol catalyst.

Experimental Protocol: Representative Asymmetric Michael Addition

This protocol describes a general procedure for the organocatalyzed Michael addition of an aldehyde to a nitroalkene.

-

Reaction Setup:

-

To a vial, add the nitroalkene (1.0 equiv.), the aldehyde (2.0 equiv.), and the chiral amino alcohol catalyst (0.1 equiv.).

-

Add the appropriate solvent (e.g., toluene or chloroform).

-

If required, add an acid or base co-catalyst.

-

Stir the reaction at room temperature.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by TLC.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the chiral Michael adduct.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

-

Data Presentation: Enantioselectivity in Organocatalytic Michael Additions

| Entry | Catalyst Type | Solvent | Yield (%) | ee (%) |

| 1 | Proline-derived amino alcohol | Toluene | 95 | 98 |

| 2 | Cinchona alkaloid-thiourea | CH₂Cl₂ | 92 | 95 |

| 3 | Diarylprolinol silyl ether | Hexane | 99 | >99 |

Data is representative of results from various amino alcohol-based organocatalyst systems.

Potential Mechanism III: A Chiral Ligand in Metal-Catalyzed Reactions

The amino and hydroxyl groups of amino alcohols are excellent coordinating groups for metal ions. When a chiral amino alcohol binds to a metal center, it creates a chiral environment that can induce high levels of enantioselectivity in a catalyzed reaction.[6]

The Underlying Causality: Creating a Chiral Pocket

The amino alcohol typically acts as a bidentate ligand, chelating to the metal through both the nitrogen and oxygen atoms. This chelation forms a rigid, five- or six-membered ring that significantly influences the geometry of the other ligands around the metal. This creates a well-defined "chiral pocket" around the active site. When the substrate coordinates to the metal, its orientation is restricted by the steric and electronic properties of the chiral ligand, allowing for a highly stereoselective transformation.

A well-known example is the addition of diethylzinc to aldehydes, where chiral amino alcohols are used to catalyze the formation of chiral secondary alcohols with high enantioselectivity. The amino alcohol coordinates to one zinc atom, and this complex then coordinates the aldehyde and the diethylzinc reagent in a highly organized transition state.

Application to this compound

This compound could serve as an effective chiral ligand for a variety of metals, including Zn, Ti, Ru, and Rh. In the case of diethylzinc addition to an aldehyde, it would likely form a dimeric zinc complex. The sterically imposing gem-dimethyl group would project into the space around the active site, strongly influencing which face of the aldehyde is presented for alkylation by the ethyl group from the second zinc atom.

Mandatory Visualization: Chiral Ligand in Metal Catalysis

Caption: Formation of a chiral catalyst complex for asymmetric transformations.

Experimental Protocol: Asymmetric Addition of Diethylzinc to an Aldehyde

-

Catalyst Formation:

-

In a flame-dried flask under argon, dissolve the chiral amino alcohol (0.05 equiv.) in anhydrous toluene.

-

Add a solution of diethylzinc (1.1 M in toluene, 2.2 equiv.) dropwise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C to form the active catalyst.

-

-

Aldehyde Addition:

-

Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C).

-

Add the aldehyde (1.0 equiv.) dropwise.

-

Stir the reaction for 12-24 hours, monitoring by TLC.

-

-

Work-up and Analysis:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate.

-

Purify the resulting chiral alcohol by flash column chromatography.

-

Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

-

Data Presentation: Enantioselectivity in Amino Alcohol-Catalyzed Diethylzinc Additions

| Entry | Chiral Ligand | Aldehyde | Yield (%) | ee (%) |

| 1 | (-)-DAIB | Benzaldehyde | 97 | 98 |

| 2 | N,N-Dibutylnorephedrine | Benzaldehyde | 85 | 94 |

| 3 | Camphorsulfonamide-alkanol | Benzaldehyde | 99 | >99 |

Data is representative of results with different amino alcohol ligands.

Conclusion

While direct experimental data for this compound is not yet prevalent, a thorough examination of its structural characteristics and the well-documented reactivity of analogous compounds provides a strong foundation for predicting its utility in organic synthesis. The combination of its bifunctional nature, inherent chirality, and significant steric bulk makes it a prime candidate for development as a novel chiral auxiliary, an effective bifunctional organocatalyst, or a robust chiral ligand for metal-catalyzed reactions. The mechanistic principles and experimental frameworks outlined in this guide offer a clear roadmap for researchers to begin exploring the synthetic potential of this promising molecule. It is our hope that this analysis will catalyze further investigation, ultimately adding this compound to the arsenal of tools available to the modern synthetic chemist.

References

-

Synthesis of novel chiral N,N-dialkyl substituted 1,4-amino alcohols and applications in asymmetric transformation reactions. OpenMETU. [Link]

-

Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv. [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Publications. [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]

-

Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. [Link]

-

4-Amino-3-methylbutan-1-ol. PubChem. [Link]

-

Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. National Institutes of Health. [Link]

-

Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Royal Society of Chemistry. [Link]

-

Hydrogen-bond catalysis. Wikipedia. [Link]

-

Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. National Institutes of Health. [Link]

-

O–H hydrogen bonding promotes H-atom transfer from a C–H bonds for C-alkylation of alcohols. Macmillan Group, Princeton University. [Link]

-

Synthesis and kinetic evaluation of analogs of (E)-4-amino-3-methylbut-2-en-1-yl diphosphate, a potent inhibitor of the IspH metalloenzyme. Académie des Sciences. [Link]

-

Direct b-C(sp3)–H arylation of unmasked aliphatic aldehydes via palladium catalysis. National Science Foundation Public Access Repository. [Link]

-

Asymmetric Synthesis. University of York. [Link]

-

Chemists succeed in synthesis of aminoalcohols by utilizing light. University of Münster. [Link]

-

O–H hydrogen bonding promotes H-atom transfer from a C–H bonds for C-alkylation of alcohols. National Institutes of Health. [Link]

-

β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. MDPI. [Link]

-

Stereoretentive C−H Bond Activation in the Aqueous Phase Catalytic Hydrogenation of Amino Acids to Amino Alcohols. ACS Publications. [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. National Institutes of Health. [Link]

-

3,3-Dimethyl-1-butanol. Wikipedia. [Link]

-

Asymmetric Alkylation of Enolates. Myers Research Group, Harvard University. [Link]

-

Copper-Catalyzed Electrophilic Amination. Osaka University Institutional Knowledge Archive. [Link]

-

β-Amino Alcohol Organocatalysts for Asymmetric Additions. ResearchGate. [Link]

-

Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines. National Institutes of Health. [Link]

-

Meyers Asymmetric Alkylation. ChemTube3D. [Link]

- Preparation method for 4-amino-3-phenylbutyric acid.

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. york.ac.uk [york.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Hydrogen-bond catalysis - Wikipedia [en.wikipedia.org]

- 6. Synthesis of novel chiral N,N-dialkyl substituted 1,4-amino alcohols and applications in asymmetric transformation reactions [open.metu.edu.tr]

An In-Depth Technical Guide to the Solubility Profile of 4-Amino-3,3-dimethylbutan-1-ol

This guide provides a comprehensive analysis of the solubility of 4-Amino-3,3-dimethylbutan-1-ol, a compound of interest in contemporary chemical research and drug development. In the absence of extensive published quantitative solubility data, this document establishes a foundational understanding through a detailed examination of the molecule's physicochemical properties. We will apply fundamental principles of solubility to predict its behavior across a spectrum of common laboratory solvents. Furthermore, this guide furnishes a robust, field-proven experimental protocol for researchers to determine precise solubility metrics, ensuring the generation of reliable and reproducible data.